Danusertib
Overview
Description
Danusertib, also known as PHA-739358, is a small ATP competitive molecule that inhibits aurora A, B, and C kinases . It also inhibits several receptor tyrosine kinases such as Abl, Ret, FGFR-1, and TrkA . These tyrosine kinases are involved in the pathogenesis of a variety of malignancies .
Molecular Structure Analysis
The molecular structure of Danusertib has been analyzed in several studies . The analysis of the crystal structure of T315I-Abl in complex with Danusertib revealed the compound’s binding to the active conformation of the mutant kinase in a mode that accommodates the substitution at the “gatekeeper” position 315 .Chemical Reactions Analysis
Danusertib has been studied for its chemical reactions. For instance, the metabolites of the enzymatic reaction of both WT and V257M polymorphic variant with Danusertib and Tozasertib were identified by LC-MS .Physical And Chemical Properties Analysis
Danusertib has a molecular formula of C26H30N6O3 and a molecular weight of 474.55 .Scientific Research Applications
1. Aurora Kinase Inhibition and Anticancer Properties
Danusertib is primarily studied for its role as an inhibitor of aurora kinases, which are key regulators of mitosis and are often overexpressed in human cancers. Its inhibition of aurora A, B, and C kinases makes it a potent anticancer agent, showing promise particularly in the treatment of leukemias and solid tumors. The drug has been explored in Phase I and II clinical trials, highlighting its potential as a standalone treatment or in combination with other therapies (Meulenbeld et al., 2012).
2. Application in Chronic Myeloid Leukemia and Acute Lymphoblastic Leukemia
Danusertib has been studied in patients with advanced phases of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), resistant to other treatments. The research suggests its efficacy and acceptable toxicity profile in these hematologic malignancies, especially in cases involving the T315I ABL kinase mutation (Borthakur et al., 2015).
3. Pharmacogenetics and Drug Metabolism
Investigations into the pharmacogenetics of danusertib, particularly its relationship with single nucleotide polymorphisms in genes coding for drug metabolizing enzymes and transport proteins, have been conducted. These studies aim to understand the interpatient variability in danusertib exposure and its toxicity, although major correlations between pharmacogenetic variability and danusertib pharmacokinetics or toxicity have not been established (Steeghs et al., 2010).
4. Efficacy and Safety in Solid Tumors
Research on the efficacy and safety of danusertib in patients with advanced or metastatic solid tumors has shown that its administration is well-tolerated with limited nonhematologic toxicity. The studies also provide insights into the pharmacokinetics and biomarkers of response to danusertib, indicating its potential in treating various solid tumors (Steeghs et al., 2009).
5. Interaction with DNA
Danusertib's interaction with double-stranded DNA (dsDNA) has been studied, particularly focusing on its binding mechanism and the resulting molecular changes. These interactions are significant in understanding the drug's mechanism of action at a molecular level, particularly in the context of cancer therapy (Diculescu & Oliveira‐Brett, 2016).
6. Resistance Mechanisms
The development of resistance to danusertib, particularly through the overexpression of the Abcg2 efflux transporter, has been identified as a significant challenge in its therapeutic application. This highlights the need for combination therapies or novel strategies to overcome resistance and enhance its anticancer efficacy (Balabanov et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFTZKGMDDZMJI-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002864 | |
Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Danusertib | |
CAS RN |
827318-97-8 | |
Record name | Danusertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danusertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11778 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANUSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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